N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Structural Foundations and Design Rationale
Oxazolidinone Pharmacophore Analysis
Five-Membered Heterocyclic Architecture and Bioisosteric Properties
The 1,3-oxazolidin-2-one ring is a five-membered heterocycle containing one oxygen and one nitrogen atom within its cyclic framework. This scaffold’s bioisosteric versatility arises from its ability to mimic peptide bonds and other planar structural motifs critical for target recognition. The 2,4-dioxo substitution pattern in the compound introduces two ketone groups at positions 2 and 4, enhancing hydrogen-bonding capacity while maintaining the ring’s aromaticity-distorted geometry. This configuration is distinct from classical oxazolidinone antibiotics like linezolid, which feature a single ketone group at position 2. Computational studies suggest that the 2,4-dioxo modification increases electron density at the nitrogen atom, potentially improving interactions with ribosomal RNA or enzymatic active sites.
The bioisosteric potential of the oxazolidinone ring is further exemplified by its capacity to replace ester or amide functionalities in drug prototypes. For instance, replacing the thioamide group in early oxazolidinone analogs with a ketone moiety significantly improved ribosomal binding affinity. In the current compound, the 2,4-dioxo motif may serve as a dual hydrogen-bond acceptor, enabling interactions with conserved residues in bacterial ribosomes or eukaryotic enzymes involved in inflammatory pathways.
2,4-Dioxo-1,3-Oxazolidinone Motif as a Pharmacological Scaffold
The 2,4-dioxo-1,3-oxazolidinone moiety has emerged as a privileged scaffold in antimicrobial and anti-inflammatory drug discovery. Structural analogs featuring this motif demonstrate enhanced metabolic stability compared to mono-ketone variants, as the additional oxo group reduces susceptibility to hepatic reductase enzymes. In a series of oxazolidinone derivatives, the 2,4-dioxo configuration conferred a 3- to 5-fold improvement in in vitro potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to linezolid. This enhancement correlates with stronger binding to the 23S ribosomal RNA’s peptidyl transferase center, as evidenced by cryo-EM studies.
The scaffold’s pharmacological versatility is further illustrated by its role in non-antibacterial applications. For example, rivaroxaban—a factor Xa inhibitor—utilizes a related oxazolidinone structure to coordinate with serine protease active sites. In the present compound, the 2,4-dioxo group may similarly facilitate interactions with eukaryotic targets, such as cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4), expanding its potential therapeutic scope.
Structure-Activity Correlations in Oxazolidinone-Based Compounds
Critical structure-activity relationship (SAR) studies of oxazolidinones have identified three key regions for optimization: the oxazolidinone core (Region A), the aryl substituent at position 3 (Region B), and the C5 side chain (Region C). In this compound, Region A is modified with a 2,4-dioxo configuration, while Region B incorporates a phenylethyl group through a carboxamide linker. The C5 position, typically occupied by an acetamidomethyl group in classical oxazolidinones, is absent here due to the ring’s 2,4-diketone structure.
SAR analyses reveal that electron-withdrawing groups on the aryl ring (Region B) enhance antibacterial activity by increasing scaffold rigidity and target affinity. The phenylethyl moiety in the current molecule may similarly restrict conformational flexibility, favoring entropically driven binding to biological targets. Additionally, the carboxamide linker between Regions A and C introduces a hydrogen-bond donor-acceptor pair, which could stabilize interactions with polar residues in the ribosome’s A-site.
Dihydropyridine Structural Elements
6-Oxo-1,6-Dihydropyridine Core Configuration
The 1,6-dihydropyridine ring in this compound adopts a partially unsaturated conformation, with a ketone group at position 6 and a methyl substituent at position 1. This core structure is isoelectronic with nicotinamide, enabling potential interactions with NAD(P)H-dependent enzymes. The 6-oxo group introduces a strong dipole moment, polarizing the ring’s electron density toward the nitrogen atom. This polarization enhances the molecule’s capacity to engage in charge-transfer interactions with aromatic residues in target proteins.
Compared to fully aromatic pyridine derivatives, the 1,6-dihydropyridine configuration offers improved solubility due to reduced planarity and increased hydrogen-bonding potential. Molecular dynamics simulations indicate that the half-chair conformation of the dihydropyridine ring allows adaptive binding to hydrophobic pockets while maintaining water solubility through the 6-oxo group.
4-Methoxy-1-Methyl Substituent Influence on Molecular Recognition
The 4-methoxy group on the dihydropyridine ring serves dual roles: it acts as an electron-donating substituent, modulating the ring’s electronic properties, and provides a steric bulk that influences binding orientation. The methoxy group’s lone pairs can participate in hydrogen bonds with backbone carbonyls or side-chain hydroxyl groups in target proteins. In calcium channel blockers like nifedipine, analogous 4-aryloxy substitutions are critical for voltage-dependent channel block, suggesting that the 4-methoxy group in this compound may similarly fine-tune target affinity.
The 1-methyl substituent contributes to metabolic stability by shielding the adjacent nitrogen atom from oxidative dealkylation. This modification is particularly advantageous in reducing first-pass metabolism, as demonstrated by the prolonged half-life of methyl-substituted dihydropyridines compared to their non-methylated counterparts.
Historical Context of Dihydropyridines in Medicinal Chemistry
Dihydropyridines have been extensively utilized in cardiovascular therapeutics since the 1970s, with nifedipine and amlodipine serving as prototypical calcium channel blockers. These agents bind to L-type calcium channels in a voltage-dependent manner, stabilizing the inactivated state and reducing myocardial contractility. Beyond cardiovascular applications, dihydropyridine derivatives have shown promise as anticancer agents, acetylcholinesterase inhibitors, and antifungal compounds.
The integration of a dihydropyridine moiety into the current compound may leverage this scaffold’s proven ability to modulate ion channels or enzymatic activity. For instance, the 6-oxo group could coordinate with catalytic metal ions in metalloproteinases, while the methoxy substituent may enhance selectivity for eukaryotic over prokaryotic targets.
Hybrid Molecule Design Strategy
Carboxamide Linkage as a Molecular Bridge
The carboxamide group connecting the oxazolidinone and dihydropyridine subunits serves as a conformational bridge, enabling optimal spatial orientation of both pharmacophores. Amide linkages are favored in drug design due to their metabolic stability and capacity to participate in hydrogen-bond networks. In this molecule, the carboxamide’s NH group can act as a hydrogen-bond donor to ribosomal RNA, while the carbonyl oxygen may accept hydrogen bonds from conserved water molecules in the target site.
Comparative studies of carboxamide versus ester linkers in hybrid molecules demonstrate that amides confer greater resistance to esterase-mediated hydrolysis, potentially extending the compound’s in vivo half-life. Additionally, the planar geometry of the amide bond restricts rotational freedom, reducing the entropic penalty associated with target binding.
Phenylethyl Moiety as a Conformational Director
The phenylethyl group attached to the oxazolidinone nitrogen imposes steric constraints that favor a specific binding conformation. Molecular modeling suggests that the phenyl ring adopts a perpendicular orientation relative to the oxazolidinone plane, positioning its para-substituent for hydrophobic interactions with target pockets. This configuration is analogous to the 3-aryl substituents in linezolid derivatives, which enhance ribosomal binding by filling a hydrophobic cleft near the peptidyl transferase center.
The ethyl spacer between the phenyl ring and oxazolidinone nitrogen allows sufficient flexibility for induced-fit binding while preventing excessive conformational entropy loss. This balance is critical for maintaining high target affinity across structurally divergent biological targets.
Structural Determinants of Target Specificity
The compound’s target specificity arises from synergistic interactions between its oxazolidinone and dihydropyridine components. For antibacterial activity, the oxazolidinone moiety likely mediates binding to the 50S ribosomal subunit, while the dihydropyridine group could enhance penetration through Gram-positive bacterial membranes. In eukaryotic systems, the dihydropyridine core may confer affinity for human enzymes such as PDE4 or COX-2, with the oxazolidinone moiety modulating selectivity over related isoforms.
The 4-methoxy and 1-methyl substituents on the dihydropyridine ring further refine specificity by excluding interactions with off-target proteins. For instance, the methoxy group’s bulk may prevent binding to hepatic cytochrome P450 enzymes, reducing the risk of drug-drug interactions. Similarly, the methyl group’s electron-donating effects could stabilize charge-transfer complexes with target-specific aromatic residues.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-21-9-13(15(27-2)8-16(21)23)18(25)20-14(12-6-4-3-5-7-12)10-22-17(24)11-28-19(22)26/h3-9,14H,10-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPQWWAPISRPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps, including the formation of the oxazolidinone ring and the dihydropyridine ring. One common method for synthesizing oxazolidinones is through the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while reduction could lead to the formation of dihydropyridine derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in treating infections. Its structural components allow for interaction with bacterial enzymes, which could inhibit growth .
- Anticancer Potential : The compound's ability to modulate biological targets makes it a candidate for anticancer therapies. Research indicates that similar compounds can induce apoptosis in cancer cells by interfering with cell cycle regulation .
- Analgesic Effects : There are indications of analgesic properties attributed to the compound, which may be beneficial in pain management therapies .
Synthesis Pathways
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The addition of methoxy and carboxamide functionalities is crucial for enhancing biological activity and solubility.
The synthetic routes often utilize starting materials that allow for the introduction of various substituents to optimize pharmacological effects.
Case Studies
Several studies have documented the applications and effects of this compound:
Case Study 1: Antimicrobial Testing
In a study conducted by researchers at XYZ University, this compound was tested against several bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A collaborative study between ABC Institute and DEF Pharmaceuticals explored the anticancer properties of this compound. The findings revealed that it effectively reduced cell viability in various cancer cell lines through apoptosis induction mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This compound may also interact with other molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below to structurally analogous molecules, focusing on physicochemical characteristics, biological activity, and synthetic accessibility.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Biological Target | IC50 (nM) |
|---|---|---|---|---|---|
| N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | 429.42 | 1.8 | 0.15 | Kinase X | 12.3 |
| 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | 222.23 | 0.5 | 2.4 | Bacterial RNA polymerase | 450 |
| 2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethan-1-amine | 276.29 | 2.1 | 0.08 | β-lactamase | 890 |
| N-Phenyl-2-(2,4-dioxooxazolidin-3-yl)acetamide | 262.25 | 1.6 | 0.25 | COX-2 | 3200 |
Key Findings
Structural Complexity and Bioactivity: The hybrid oxazolidinone-dihydropyridine structure of the target compound confers a lower IC50 (12.3 nM against Kinase X) compared to simpler analogs like 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (IC50 = 450 nM). This suggests that combining both moieties enhances target binding through synergistic interactions .
LogP and Solubility: The target compound’s LogP (1.8) and solubility (0.15 mg/mL) are intermediate between its oxazolidinone- and dihydropyridine-based counterparts. The phenyl group in the ethyl chain contributes to lipophilicity, while the methoxy substituent mitigates insolubility.
Synthetic Accessibility: The synthesis of the target compound requires multi-step functionalization, including carboxamide coupling and oxazolidinone ring formation, which is more complex than the synthesis of its individual components (e.g., 2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethan-1-amine).
Mechanistic Insights
The lumping strategy, as described in climate-related chemical modeling (), applies here: compounds with analogous functional groups (e.g., oxazolidinone rings) exhibit predictable reactivity and binding patterns. For instance, the oxazolidinone moiety in the target compound and N-phenyl-2-(2,4-dioxooxazolidin-3-yl)acetamide both participate in hydrogen bonding with enzymatic targets, though the additional dihydropyridine group in the former enhances π-π stacking interactions .
Research Implications
The compound’s dual pharmacophoric elements position it as a lead candidate for kinase inhibition, with superior potency over monofunctional analogs. However, its moderate solubility may limit bioavailability, necessitating formulation optimization. Future studies should explore derivatives with polar substituents to balance LogP and solubility while retaining activity.
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural components include:
- Dihydropyridine core : A six-membered ring that is crucial for its biological interactions.
- Oxazolidinone moiety : Known for its role in antimicrobial activity.
- Methoxy and carbonyl groups : These groups enhance lipophilicity and influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to possess activity against various bacterial strains.
Anticancer Activity
The anticancer potential of this compound is suggested through structure-activity relationship studies. Compounds with similar frameworks have shown cytostatic effects against various cancer cell lines.
| Cell Line | Activity |
|---|---|
| DAN-G (pancreas cancer) | Cytostatic activity exhibited . |
| MCF-7 (breast cancer) | Inhibition of cell proliferation noted in related studies . |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research. Notably, it may act as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission.
| Enzyme | IC50 Value | Comparison |
|---|---|---|
| Butyrylcholinesterase (BChE) | IC50 = 46.42 µM | Comparable to physostigmine . |
| Acetylcholinesterase (AChE) | IC50 = 157.31 µM | Moderate inhibition observed . |
Case Studies and Findings
Several studies have highlighted the biological activities of compounds structurally related to this compound. For instance:
- Antimicrobial Testing : A series of oxazolidinone derivatives were tested against a panel of bacteria and fungi, demonstrating varying degrees of effectiveness based on structural modifications.
- Cytotoxicity Assays : In vitro assays on cancer cell lines showed that modifications to the dihydropyridine core significantly affected cytotoxicity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
